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Compound of Interest
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Cat. No.: B15588080 Get Quote

An In-depth Technical Guide to the PRMT6 Inhibitor SGC6870 and its Negative Control,

SGC6870N

Introduction
Protein arginine methyltransferase 6 (PRMT6) is a key enzyme that catalyzes the

monomethylation and asymmetric dimethylation of arginine residues on histone and non-

histone proteins. Its activity is implicated in various cellular processes, and its dysregulation is

associated with multiple cancers, making it a significant target for therapeutic development.

This guide details the discovery and characterization of SGC6870, a first-in-class, potent, and

highly selective allosteric inhibitor of PRMT6.[1][2][3] It also describes its enantiomer,

SGC6870N, which is inactive against PRMT6 and serves as an essential negative control for

rigorous biological studies.[1][2][3][4]

SGC6870 emerged from the chiral separation of a racemic compound.[1] SGC6870 is the (R)-

enantiomer and the active inhibitor, while SGC6870N is the (S)-enantiomer and is inactive.[1]

[5] This stereospecificity provides a valuable toolset for researchers to dissect the biological

functions of PRMT6, allowing for the differentiation of on-target effects from off-target or

compound-specific artifacts.

Comparative Quantitative Data
The key distinction between SGC6870 and SGC6870N lies in their differential activity against

PRMT6. This is quantified through various biochemical and cellular assays.
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Table 1: General Properties and In Vitro Potency
Property SGC6870 SGC6870N

Chemical Name

(R)-4-(5-Bromothiophene-2-

carbonyl)-5-(3,5-

dimethylphenyl)-7-methyl-

1,3,4,5-tetrahydro-2H-benzo[e]

[1][4]diazepin-2-one[6]

(S)-4-(5-Bromothiophene-2-

carbonyl)-5-(3,5-

dimethylphenyl)-7-methyl-

1,3,4,5-tetrahydro-2H-benzo[e]

[1][4]diazepin-2-one[7]

Target

Protein Arginine

Methyltransferase 6 (PRMT6)

[1][5][8][9][10]

Inactive against PRMT6[1][4]

[5]

Mechanism of Action Allosteric Inhibitor[1][5][8] Negative Control[1][4][5][7]

Biochemical IC50 77 ± 6 nM[1][5][8] > 50 µM[1]

Table 2: Cellular Activity
Assay SGC6870 SGC6870N

Cellular Target Engagement

(HEK293T cells)

Inhibition of H3R2 asymmetric

dimethylation (IC50)
0.8 ± 0.2 µM[5] (or 0.9 µM[9]) Inactive

Inhibition of H4R3me2

dimethylation (IC50)
0.6 µM[9] Inactive

Recommended Cellular

Concentration
Up to 5 µM[11]

Used at equivalent

concentrations to SGC6870

Table 3: Selectivity Profile
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Target Panel SGC6870 Activity SGC6870N Activity

Methyltransferases (Panel of

33, including 8 PRMTs, 21

PKMTs, 3 DNMTs, 1 RNA

methyltransferase)

Potently inhibited PRMT6; no

significant inhibition of the

other 32 methyltransferases at

1 µM and 10 µM.[1][11]

No significant inhibition of any

of the 33 methyltransferases at

1 µM or 10 µM.[1][11]

Non-epigenetic Targets

(GPCRs, ion channels,

transporters, other enzymes)

Remarkably selective for

PRMT6 at 1 µM.[1][11]

Not reported, but assumed

inactive based on primary

target data.

Mechanism of Action and Stereospecificity
SGC6870 is a time-dependent inhibitor that binds to a unique, induced allosteric pocket on

PRMT6, distinct from the substrate or cofactor (S-adenosylmethionine, SAM) binding sites.[1]

[2][3] This allosteric binding mechanism was revealed through kinetic studies and the co-crystal

structure of the PRMT6-SGC6870 complex.[1][2] The (R)-enantiomer (SGC6870) fits effectively

into this pocket, leading to potent inhibition, whereas the (S)-enantiomer (SGC6870N) is

inactive, highlighting a strict stereochemical requirement for binding and inhibition.[1]

PRMT6

Methylated Substrate
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Click to download full resolution via product page

Caption: PRMT6 signaling pathway and points of intervention.

The diagram above illustrates the catalytic function of PRMT6 and the distinct effects of the two

enantiomers. SGC6870 acts as an allosteric inhibitor, preventing the methylation of substrates,

while SGC6870N does not interact productively with the enzyme.
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Caption: Logical relationship between SGC6870 and SGC6870N.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these

chemical probes. Below are generalized protocols for key experiments cited in the

characterization of SGC6870 and SGC6870N.

Biochemical PRMT6 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT6 by measuring the transfer of a

radiolabeled methyl group from SAM to a substrate.

Principle: Recombinant PRMT6 enzyme is incubated with the test compound (SGC6870 or

SGC6870N). The enzymatic reaction is initiated by adding a histone peptide substrate (e.g.,

Histone H4 1-24 peptide) and radiolabeled [³H]-SAM. The amount of radioactivity

incorporated into the peptide is proportional to enzyme activity.

Materials:
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Recombinant human PRMT6

Histone H4 peptide substrate

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

Test compounds (SGC6870, SGC6870N) dissolved in DMSO

Assay Buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA)

Phosphocellulose paper or filter plates

Scintillation fluid and counter

Methodology:

Prepare serial dilutions of the test compounds.

Add PRMT6 enzyme and the test compound to a microplate well. Due to the time-

dependent nature of SGC6870, a pre-incubation period (e.g., up to 2 hours) is critical to

allow the inhibitor to reach equilibrium with the enzyme.[1]

Initiate the reaction by adding the peptide substrate and [³H]-SAM mixture.

Incubate at a controlled temperature (e.g., 30°C) for a defined period.

Stop the reaction (e.g., by adding trichloroacetic acid).

Transfer the reaction mixture to phosphocellulose paper/filters, which bind the peptide

substrate but not the free [³H]-SAM.

Wash the filters to remove unincorporated [³H]-SAM.

Measure the radioactivity on the filters using a scintillation counter.

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value

by fitting the data to a dose-response curve.
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Cellular Target Engagement Assay (In-Cell Western)
This assay assesses the ability of the compounds to inhibit PRMT6 activity within a cellular

context by measuring the levels of a specific histone methylation mark.

Principle: Cells (e.g., HEK293T) overexpressing PRMT6 are treated with the compounds.

The cells are then fixed, and antibodies specific to the methylated substrate (e.g.,

asymmetric dimethylarginine on Histone 3 at Arginine 2, H3R2me2a) and a loading control

are used to quantify target inhibition.[5][9]

Materials:

HEK293T cells

PRMT6 expression vector

Cell culture medium and supplements

Test compounds (SGC6870, SGC6870N)

Primary antibodies: anti-H3R2me2a, anti-total Histone H3 (or another loading control)

Fluorescently-labeled secondary antibodies

Microplate reader with imaging capabilities

Methodology:

Seed cells in a 96-well plate and transfect with the PRMT6 expression vector.

Treat the cells with a range of concentrations of SGC6870 or SGC6870N for a specified

period (e.g., 24-48 hours).

Fix, permeabilize, and block the cells within the wells.

Incubate with the primary antibody cocktail overnight.

Wash and incubate with the corresponding fluorescently-labeled secondary antibodies.
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Scan the plate using an imaging plate reader to quantify the fluorescence intensity for the

methylation mark and the loading control.

Normalize the methylation signal to the loading control signal.

Calculate the cellular IC50 value, representing the concentration of the inhibitor required to

reduce the specific histone methylation mark by 50%.
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Caption: Generalized workflows for biochemical and cellular assays.

Conclusion
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The primary and critical difference between SGC6870 and SGC6870N is their stereochemistry,

which dictates their biological activity. SGC6870, the (R)-enantiomer, is a potent and selective

allosteric inhibitor of PRMT6, effective in both biochemical and cellular environments.[1][5] In

stark contrast, SGC6870N, the (S)-enantiomer, is inactive against PRMT6 and serves as an

ideal negative control.[1][4][5] The availability of this active/inactive pair is invaluable for the

scientific community, enabling researchers to confidently attribute observed biological effects to

the specific inhibition of PRMT6, thereby facilitating the exploration of its role in health and

disease.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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